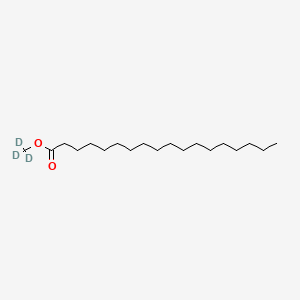
Methyl-d3 Stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-d3 Stearate is a deuterium-labeled fatty acid ester. It is a derivative of octadecanoic acid (stearic acid) where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trideuteriomethyl octadecanoate typically involves the deuteration of methyl octadecanoate. One common method is the α-trideuteration of methylarenes, which can be achieved using bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like dimethyl sulfoxide-d6
Industrial Production Methods: Industrial production of trideuteriomethyl octadecanoate may involve large-scale deuteration processes using similar bases and deuterated solvents. The process is scaled up to ensure the efficient and cost-effective production of the compound while maintaining the fidelity of isotope substitution .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-d3 Stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include deuterated alcohols, acids, and substituted derivatives of trideuteriomethyl octadecanoate .
Applications De Recherche Scientifique
Methyl-d3 Stearate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: The compound helps in understanding lipid metabolism and the role of fatty acids in biological systems.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: The compound is used in the development of deuterated drugs and other industrial applications where isotopic labeling is beneficial
Mécanisme D'action
The mechanism of action of trideuteriomethyl octadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated fatty acids. The presence of deuterium alters the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes. The compound targets various enzymes and pathways involved in lipid metabolism, allowing researchers to study the effects of isotopic substitution on these processes .
Comparaison Avec Des Composés Similaires
d9-Caffeine: A deuterium-substituted isotopologue of caffeine where nine hydrogen atoms are replaced with deuterium.
Deuterated Fatty Acids: Other deuterated fatty acids with similar structures but different chain lengths or degrees of deuteration.
Uniqueness: Methyl-d3 Stearate is unique due to its specific deuterium labeling at the methyl group, which provides distinct advantages in tracing and studying metabolic pathways. Its high selectivity and fidelity in isotope substitution make it a valuable tool in scientific research .
Propriétés
IUPAC Name |
trideuteriomethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)


![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)






